

# Application Notes: Functionalization of 5-Iodo-3-methylisothiazole

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## Compound of Interest

Compound Name: 5-Iodo-3-methylisothiazole

Cat. No.: B1290139

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The isothiazole scaffold is a significant heterocyclic motif present in a variety of biologically active compounds and pharmaceuticals. **5-Iodo-3-methylisothiazole** serves as a versatile synthetic building block, with the iodine atom at the C-5 position providing a reactive handle for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide range of functional groups, facilitating the synthesis of diverse molecular architectures for drug discovery and materials science. These application notes provide detailed protocols for the functionalization of **5-Iodo-3-methylisothiazole** via several common palladium-catalyzed cross-coupling reactions.

Safety Information: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. **5-Iodo-3-methylisothiazole** is a hazardous substance.

- **Hazards:** Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects. It is also corrosive to the respiratory tract.
- **Handling Precautions:** All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.<sup>[1]</sup> Avoid inhalation of vapors or dust and prevent contact with skin and eyes.<sup>[2]</sup>

- **Storage:** Store in a tightly closed container in a dark, cool place (2-8°C) under an inert atmosphere.[3]
- **Waste Disposal:** Dispose of chemical waste in accordance with local and national regulations. Do not allow the product to enter drains, as it is toxic to aquatic life.[1]

## Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the iodo-isothiazole with an organoboron reagent, such as a boronic acid or boronic ester. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[4][5]

### Experimental Protocol: Synthesis of 5-Aryl-3-methylisothiazole

Reaction Scheme: (General scheme showing **5-Iodo-3-methylisothiazole** reacting with an aryl boronic acid)

- **Reaction Setup:** To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add **5-Iodo-3-methylisothiazole** (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 mmol, 5 mol%).[6]
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.
- **Reagent Addition:** Under the inert atmosphere, add the base (e.g., 2M aqueous Na<sub>2</sub>CO<sub>3</sub> solution, 2.0 mL) and a solvent such as 1,4-dioxane or DMF (7.0 mL).[6]
- **Reaction Execution:** Place the sealed flask in a preheated oil bath or microwave reactor. Heat the mixture with vigorous stirring at a temperature typically ranging from 80-120°C for 4-12 hours.[6][7]
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 5-aryl-3-methylisothiazole.

## Data Presentation: Typical Suzuki Coupling Conditions

Parameter	Condition	Notes
Catalyst	$\text{Pd}(\text{PPh}_3)_4$ , $\text{Pd}(\text{OAc})_2$ , $\text{PdCl}_2(\text{dppf})$	Catalyst choice can impact yield and reaction time.
Ligand	$\text{PPh}_3$ , SPhos, XPhos	Often pre-complexed with the catalyst.
Base	$\text{Na}_2\text{CO}_3$ , $\text{K}_2\text{CO}_3$ , $\text{Cs}_2\text{CO}_3$ , $\text{K}_3\text{PO}_4$	The choice of base can be critical for success.
Solvent	Dioxane, Toluene, DMF, DME/ $\text{H}_2\text{O}$	Solvent choice depends on reagent solubility and temperature.
Temperature	80 - 120 °C	Microwave irradiation can significantly shorten reaction times. <a href="#">[6]</a> <a href="#">[7]</a>
Typical Yield	60 - 95%	Yields are substrate-dependent.

## Sonogashira Coupling: $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ Bond Formation

The Sonogashira coupling is a highly effective method for forming a bond between an aryl halide and a terminal alkyne, creating an alkynyl-substituted isothiazole.[\[8\]](#) The reaction is typically catalyzed by both palladium and a copper(I) co-catalyst.[\[8\]](#)[\[9\]](#)

## Experimental Protocol: Synthesis of 5-Alkynyl-3-methylisothiazole

Reaction Scheme: (General scheme showing **5-Iodo-3-methylisothiazole** reacting with a terminal alkyne)

- **Reaction Setup:** To a dry Schlenk flask, add **5-Iodo-3-methylisothiazole** (1.0 mmol, 1.0 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 0.03 mmol, 3 mol%), and a copper co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
- **Inert Atmosphere:** Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
- **Reagent Addition:** Add a suitable solvent (e.g., THF or DMF, 10 mL) and a base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 3.0 mmol, 3.0 eq.). Finally, add the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.
- **Reaction Execution:** Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (typically 2-24 hours). Copper-free conditions at room temperature have also been successfully developed.[\[10\]](#)
- **Monitoring:** Monitor the reaction by TLC or LC-MS.
- **Work-up:** Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate. Purify the crude product by column chromatography on silica gel.

## Data Presentation: Typical Sonogashira Coupling Conditions

Parameter	Condition	Notes
Pd Catalyst	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> , Pd(OAc) <sub>2</sub>	The choice of catalyst and ligand is crucial.
Cu Co-catalyst	CuI	Copper-free protocols exist but may require specific ligands. [10]
Base	TEA, DIPA, Cs <sub>2</sub> CO <sub>3</sub>	An amine base often serves as the solvent as well.
Solvent	THF, DMF, Acetonitrile	Solvent choice depends on the specific reaction conditions.
Temperature	Room Temperature - 80 °C	Mild conditions are a key advantage of this reaction.[8]
Typical Yield	70 - 98%	High yields are common for iodo-substrates.[11]

## Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the iodo-isothiazole with an alkene to form a vinyl-substituted isothiazole.[12][13] This reaction is a powerful tool for C-C bond formation and is typically carried out in the presence of a palladium catalyst and a base.[14]

## Experimental Protocol: Synthesis of 5-Vinyl-3-methylisothiazole

Reaction Scheme: (General scheme showing **5-Iodo-3-methylisothiazole** reacting with an alkene)

- Reaction Setup: In a sealed reaction vial, combine **5-Iodo-3-methylisothiazole** (1.0 mmol, 1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)<sub>3</sub>, 0.04 mmol, 4 mol%).

- **Reagent Addition:** Add the base (e.g.,  $\text{Na}_2\text{CO}_3$  or TEA, 2.0 mmol, 2.0 eq.) and an anhydrous polar aprotic solvent like DMF or acetonitrile (5 mL).<sup>[15]</sup>
- **Inert Atmosphere:** Purge the vial with argon or nitrogen.
- **Reaction Execution:** Seal the vial tightly and heat in a preheated oil bath at 100-110°C for 4-12 hours with vigorous stirring.<sup>[15]</sup>
- **Monitoring:** Follow the reaction's progress by TLC or GC-MS.
- **Work-up:** After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- **Purification:** Purify the resulting residue by flash column chromatography on silica gel.

## Data Presentation: Typical Heck Coupling Conditions

Parameter	Condition	Notes
Catalyst	$\text{Pd}(\text{OAc})_2$ , $\text{PdCl}_2$	Phosphine-free systems have also been developed. <sup>[13]</sup>
Ligand	$\text{PPh}_3$ , $\text{P}(\text{o-tolyl})_3$ , BINAP	Ligand choice can influence regioselectivity and efficiency.
Base	TEA, $\text{Na}_2\text{CO}_3$ , $\text{K}_2\text{CO}_3$	The base neutralizes the HI formed during the reaction.
Solvent	DMF, Acetonitrile, NMP	High-boiling polar aprotic solvents are common.
Temperature	100 - 140 °C	Higher temperatures are often required compared to other couplings.
Typical Yield	50 - 85%	Yields can vary based on the alkene coupling partner.

## Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds by coupling the iodo-isothiazole with a primary or secondary amine.<sup>[16]</sup> This reaction has become a cornerstone for synthesizing aniline and heteroaromatic amine derivatives.<sup>[17][18]</sup>

## Experimental Protocol: Synthesis of 5-Amino-3-methylisothiazole Derivatives

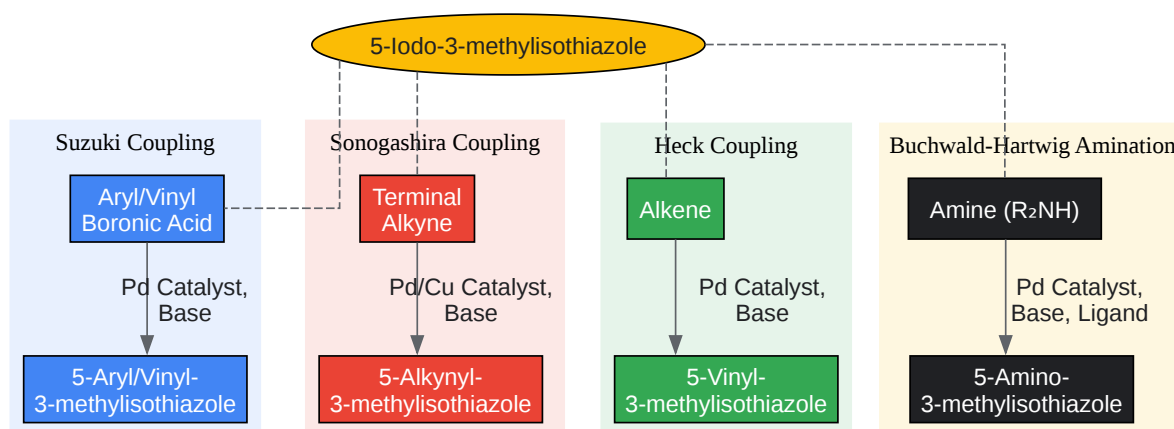
Reaction Scheme: (General scheme showing **5-Iodo-3-methylisothiazole** reacting with an amine)

- **Reaction Setup:** In a glovebox or under an inert atmosphere, add **5-Iodo-3-methylisothiazole** (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), a palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOt-Bu or K<sub>3</sub>PO<sub>4</sub>, 1.4 mmol, 1.4 eq.) to a dry reaction vial.
- **Solvent Addition:** Add an anhydrous solvent such as toluene or 1,4-dioxane (5 mL).
- **Reaction Execution:** Seal the vial and heat the mixture in a preheated oil bath at 80-110°C for 12-24 hours.
- **Monitoring:** Monitor the reaction by TLC or LC-MS.
- **Work-up:** Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove inorganic salts and catalyst residues.
- **Purification:** Wash the filtrate with water and brine, dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify the crude product by column chromatography on silica gel.

## Data Presentation: Typical Buchwald-Hartwig Amination Conditions

Parameter	Condition	Notes
Catalyst	$\text{Pd}(\text{OAc})_2$ , $\text{Pd}_2(\text{dba})_3$	Precatalysts are often used for improved activity.
Ligand	BINAP, Xantphos, RuPhos, Josiphos	Bulky, electron-rich phosphine ligands are essential.[16]
Base	$\text{NaOt-Bu}$ , $\text{KOt-Bu}$ , $\text{K}_3\text{PO}_4$ , $\text{Cs}_2\text{CO}_3$	A strong, non-nucleophilic base is required.
Solvent	Toluene, Dioxane, THF	Anhydrous, deoxygenated solvents are critical.
Temperature	80 - 110 °C	Reaction temperature depends on substrate reactivity.
Typical Yield	65 - 90%	Highly dependent on the amine and ligand used.[19]

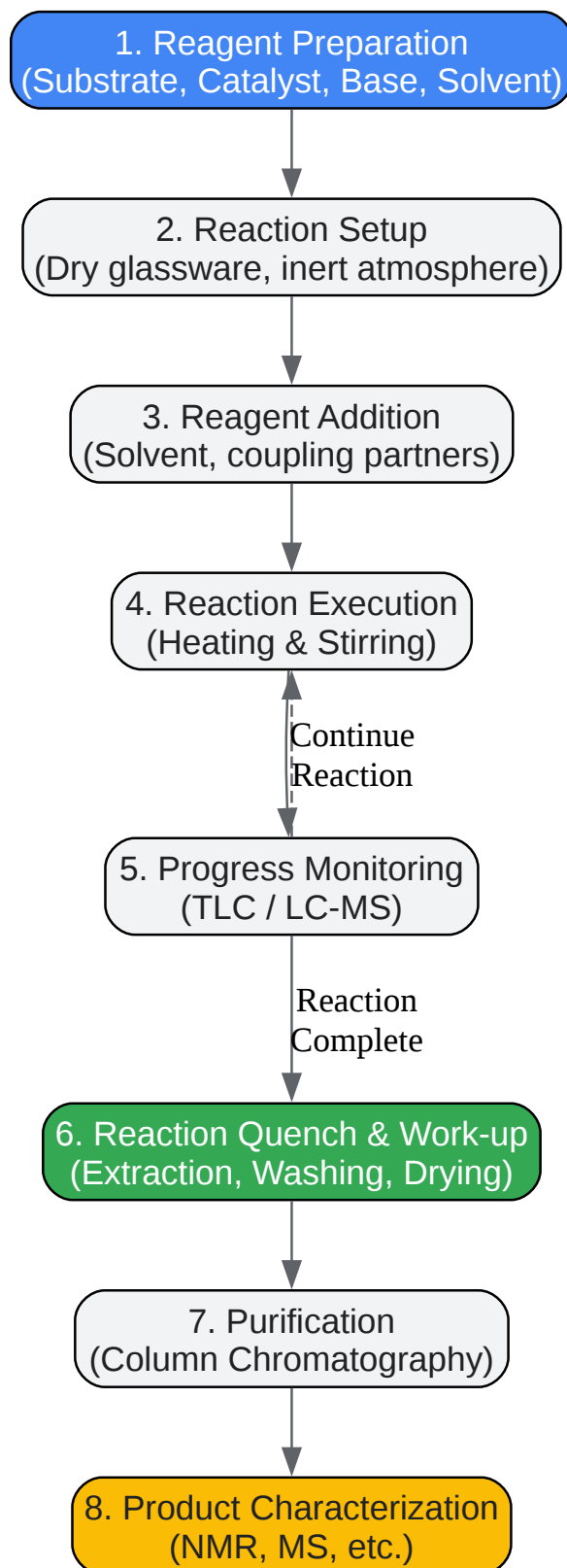
## Mandatory Visualizations



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Caption: Functionalization pathways of **5-Iodo-3-methylisothiazole**.



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Caption: General workflow for palladium-catalyzed cross-coupling.

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